EVOXINE
CAS No.:
Cat. No.: VC1710197
Molecular Formula: C18H21NO6
Molecular Weight: 347.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H21NO6 |
|---|---|
| Molecular Weight | 347.4 g/mol |
| IUPAC Name | (2R)-1-(4,8-dimethoxyfuro[2,3-b]quinolin-7-yl)oxy-3-methylbutane-2,3-diol |
| Standard InChI | InChI=1S/C18H21NO6/c1-18(2,21)13(20)9-25-12-6-5-10-14(16(12)23-4)19-17-11(7-8-24-17)15(10)22-3/h5-8,13,20-21H,9H2,1-4H3/t13-/m1/s1 |
| Standard InChI Key | FGANMDNHTVJAHL-CYBMUJFWSA-N |
| Isomeric SMILES | CC(C)([C@@H](COC1=C(C2=C(C=C1)C(=C3C=COC3=N2)OC)OC)O)O |
| SMILES | CC(C)(C(COC1=C(C2=C(C=C1)C(=C3C=COC3=N2)OC)OC)O)O |
| Canonical SMILES | CC(C)(C(COC1=C(C2=C(C=C1)C(=C3C=COC3=N2)OC)OC)O)O |
Introduction
Chemical Structure and Properties
Molecular Formula and Composition
Evoxine has the molecular formula C18H21NO6, containing a total of 46 atoms: 18 carbon atoms, 21 hydrogen atoms, 1 nitrogen atom, and 6 oxygen atoms . Its complete chemical name is 1-(4,8-dimethoxyfuro[2,3-b]quinolin-7-yl)oxy-3-methylbutane-2,3-diol . The structure includes several key functional groups, including a quinoline core, furan ring, and multiple ether and hydroxyl groups. This complex molecular architecture contributes to its unique biological properties and interactions.
The compound contains 48 bonds in total, including 27 non-hydrogen bonds, 15 multiple bonds, 6 rotatable bonds, and 15 aromatic bonds. Its ring system includes one five-membered ring, two six-membered rings, one nine-membered ring, and one ten-membered ring. Additionally, the structure features 2 hydroxyl groups (including one secondary alcohol and one tertiary alcohol), 3 aromatic ethers, 1 furan, and 1 pyridine component .
Physical Properties
Evoxine has a molecular weight of 347.36 g/mol . It appears as a solid with a melting point of 154-155°C . Regarding solubility, evoxine dissolves readily in organic solvents such as methanol and ethanol but is insoluble in water . The compound exhibits optical activity with a specific rotation [α]D of +5° when measured in ethanol .
The collision cross-section measurements for various ionic forms of evoxine have been determined:
These measurements provide valuable information for analytical identification and characterization of the compound.
Biological Activities
Immune Response Modulation
One of the most significant discoveries regarding evoxine is its ability to counteract CO2-induced suppression of immune responses. Research has shown that evoxine can reverse the transcriptional suppression of antimicrobial peptides in Drosophila S2* cells that occurs under hypercapnic conditions . This effect is particularly noteworthy as it demonstrates evolutionary conservation of CO2-responsive pathways between insects and mammals.
More importantly, evoxine also inhibits hypercapnic suppression of interleukin-6 (IL-6) and the chemokine CCL2 expression in human THP-1 macrophages . This finding suggests potential therapeutic applications in conditions where hypercapnia leads to immune dysfunction, such as in patients with severe lung diseases who develop elevated CO2 levels in their blood and lungs.
Neurological Effects
Beyond its immune-modulating properties, evoxine has been identified as having several neurological effects. It functions as a sedative and also serves as an antagonist to strychnine and pentylenetrazole . Furthermore, it has been observed to enhance and extend the effects of narcotics . These properties indicate potential applications in neurological research and possibly in the development of therapeutic agents for neurological conditions.
The compound's ability to antagonize strychnine, which is a glycine receptor antagonist that causes convulsions, suggests that evoxine may have anticonvulsant properties. Similarly, its antagonism of pentylenetrazole, which is used experimentally to induce seizures, further supports potential anticonvulsant applications.
Sources and Natural Occurrence
Evoxine is naturally found in certain plant species, particularly in the stem bark of Dysoxylum binectariferum. It belongs to the broader family of quinoline alkaloids, which are common in plants of the Rutaceae family . These plant sources have been utilized in traditional medicine practices in some regions, particularly in Africa .
The presence of evoxine and related alkaloids in these plants contributes to their biological activities and potential therapeutic applications in traditional medicine. The extraction and isolation of pure evoxine from these natural sources requires specialized techniques and processes to ensure purity and consistency.
Comparative Analysis with Related Compounds
Evoxine shares structural and functional similarities with several other quinoline alkaloids. The table below provides a comparison of evoxine with related compounds:
| Compound | Chemical Formula | Key Characteristics |
|---|---|---|
| Evoxine | C18H21NO6 | Immune modulation, sedative properties, antagonist of strychnine and pentylenetrazole |
| Bucharaine | C18H21N | Similar structure; studied for neuroprotective effects |
| Foliosidine | C19H23N | Exhibits anti-inflammatory properties; closely related in structure |
| Dubinidine | C18H22N2O3 | Known for various biological activities |
This comparison highlights the structural relationships between these compounds and suggests potential areas for further research and development of evoxine-based therapeutics.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume